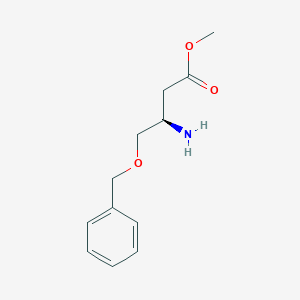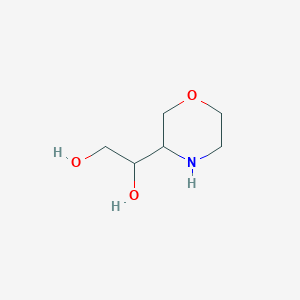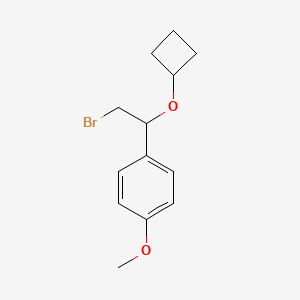
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through the reaction of cyclobutanol with an appropriate halogenating agent, such as phosphorus tribromide, to form cyclobutyl bromide.
Alkylation Reaction: The cyclobutyl bromide is then reacted with 4-methoxybenzene in the presence of a strong base, such as sodium hydride, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a cyclobutyl group.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of 1-(2-Hydroxy-1-cyclobutoxyethyl)-4-methoxybenzene.
Oxidation Reactions: Formation of 1-(2-Bromo-1-cyclobutoxyethyl)-4-formylbenzene or 1-(2-Bromo-1-cyclobutoxyethyl)-4-carboxybenzene.
Reduction Reactions: Formation of 1-(Cyclobutyl)-4-methoxybenzene.
Scientific Research Applications
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
Bromocyclohexane: Similar in structure but with a cyclohexyl group instead of a cyclobutyl group.
1-Bromo-2-methoxybenzene: Similar in structure but without the cyclobutoxy group.
2-Bromo-1-cyclopropylethanone: Similar in structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene is unique due to the presence of both a cyclobutoxy group and a methoxy group attached to the benzene ring
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-(2-bromo-1-cyclobutyloxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-11-7-5-10(6-8-11)13(9-14)16-12-3-2-4-12/h5-8,12-13H,2-4,9H2,1H3 |
InChI Key |
UXXPNHWHTIXJRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CBr)OC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
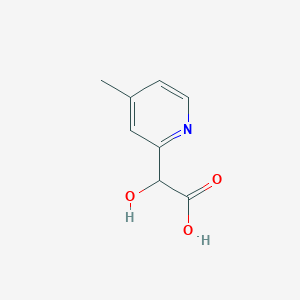
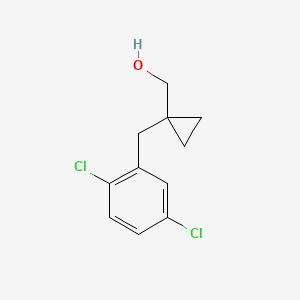
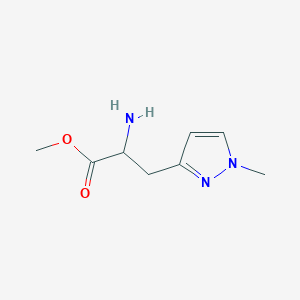
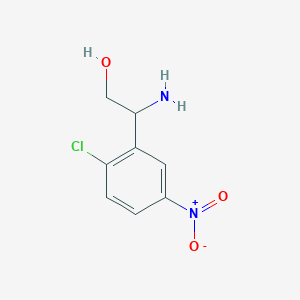
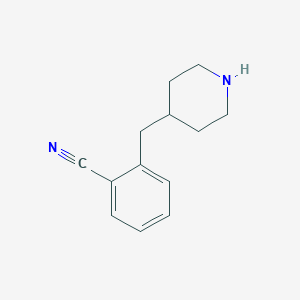
![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)
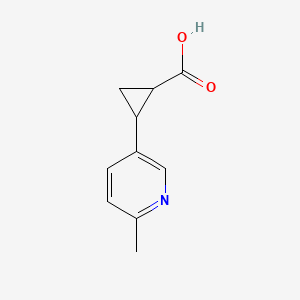
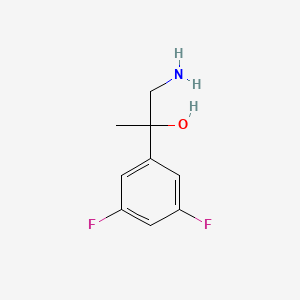
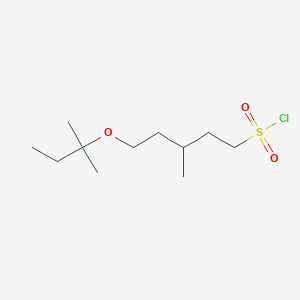

![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
